The synthesis of hexa-tert-butyldisilane typically involves several methods, with the most prominent being:
Hexa-tert-butyldisilane exhibits a distinctive molecular structure characterized by:
X-ray diffraction studies have confirmed these structural characteristics, providing insights into the spatial arrangement of atoms within the molecule .
Hexa-tert-butyldisilane participates in various chemical reactions, including:
These reactions are influenced by factors such as temperature, pressure, and the presence of catalysts or solvents.
The mechanism of action for hexa-tert-butyldisilane primarily revolves around its reactivity profile:
Hexa-tert-butyldisilane possesses several notable physical and chemical properties:
These properties make hexa-tert-butyldisilane suitable for various applications in organic synthesis and materials science.
Hexa-tert-butyldisilane finds applications across several scientific domains:
Hexa-tert-butyldisilane [(t-Bu₃Si)₂] represents a sterically congested organosilicon compound of significant interest in materials science and advanced synthetic chemistry. Its extreme steric bulk, imparted by six tert-butyl groups, confers exceptional thermal and chemical stability while simultaneously posing formidable synthetic challenges. This section comprehensively details established and emerging synthetic routes, precursor design strategies, and characterization methodologies essential for its preparation and utilization.
The synthesis of hexa-tert-butyldisilane centers on forming the silicon-silicon bond under conditions that accommodate the substantial steric demands of the tert-butyl substituents. Conventional methods for disilane synthesis often fail due to steric inhibition, necessitating specialized approaches:
Direct Reductive Coupling: The most straightforward route involves the reduction of tert-butyltrichlorosilane (t-BuSiCl₃). Employing potent reducing agents like alkali metals (sodium or potassium) in aprotic solvents (e.g., toluene, THF) under rigorously anhydrous and oxygen-free conditions is critical. The reaction proceeds via the formation of silyl radicals or silyl anions that couple to form the disilane bond. This method requires precise stoichiometry (typically a 2:1 metal:silane ratio) and careful temperature control (often reflux conditions) to suppress side reactions like over-reduction or decomposition. Yields are generally low to moderate (typically 15-35%) due to steric crowding hindering the coupling step and competing reduction pathways [1].2 t-BuSiCl₃ + 6 Na → (t-Bu₃Si)₂ + 6 NaCl
Metathesis Reactions: Alternative pathways utilize salt metathesis, reacting tris(tert-butyl)silyl anions or lithium derivatives with silyl electrophiles. For example, lithium tris(tert-butyl)silane (t-Bu₃SiLi), generated in situ by reduction of t-Bu₃SiCl with lithium metal, can be reacted with t-Bu₃SiCl. This method offers potentially higher selectivity than direct coupling but requires the synthesis and handling of highly reactive silyllithium intermediates under extreme exclusion of air and moisture. Yields can reach 40-50% under optimized conditions but are sensitive to reagent purity and reaction kinetics [1] [2].t-Bu₃SiLi + t-Bu₃SiCl → (t-Bu₃Si)₂ + LiCl
Magnesium-Mediated Coupling: A more recent approach utilizes magnesium anthracene complexes. These complexes act as soluble sources of highly reactive magnesium(0), facilitating the reduction of t-BuSiCl₃ under milder conditions than alkali metals alone. This method can offer improved yields (up to 50-60%) and better reproducibility by mitigating the formation of insoluble metal surfaces that plague direct alkali metal reductions. The mechanism likely involves single-electron transfer steps generating silyl radicals and Mg(I) intermediates [1].
Table 1: Comparison of Primary Synthetic Routes to Hexa-tert-butyldisilane
Method | Key Reagents | Conditions | Approx. Yield (%) | Major Advantages/Challenges |
---|---|---|---|---|
Direct Reductive Coupling | t-BuSiCl₃, Na/K | Refluxing Toluene/THF, inert atm. | 15-35 | Simple starting materials; Low yield, competing reactions, safety (H₂ evolution) |
Metathesis | t-Bu₃SiLi, t-Bu₃SiCl | Low temp (-78°C to 0°C), inert atm. | 40-50 | Potentially higher selectivity; Requires synthesis of unstable t-Bu₃SiLi |
Mg-Mediated Coupling | t-BuSiCl₃, Mg(Anthracene) | Refluxing THF, inert atm. | 50-60 | Improved yield, milder conditions, better reproducibility; Requires preparation of Mg complex |
The synthesis of hexa-tert-butyldisilane relies critically on the availability and properties of its silicon-containing precursors, primarily tert-butyltrichlorosilane (t-BuSiCl₃) and tris(tert-butyl)chlorosilane (t-Bu₃SiCl). Their synthesis and stabilization are non-trivial:
Synthesis of tert-Butyltrichlorosilane (t-BuSiCl₃): This precursor is typically synthesized via the Grignard route. tert-Butylmagnesium chloride (t-BuMgCl) reacts with silicon tetrachloride (SiCl₄) in ethereal solvents (diethyl ether or THF). Careful control of stoichiometry (typically 1:1) and temperature (0°C to room temperature) is essential to favor the mono-substitution product and minimize di- or tri-substitution. Purification involves fractional distillation under reduced pressure due to its sensitivity to moisture and the need to separate it from unreacted SiCl₄ and higher substitution products. t-BuSiCl₃ is highly reactive, readily undergoing hydrolysis or alcoholysis, necessitating strict anhydrous handling [1] [2].t-BuMgCl + SiCl₄ → t-BuSiCl₃ + MgCl₂
Synthesis of Tris(tert-butyl)chlorosilane (t-Bu₃SiCl): This sterically protected chlorosilane is synthesized by reacting tert-butyllithium (t-BuLi) with silicon tetrachloride (SiCl₄). Sequential addition of t-BuLi is required, often at low temperatures (-78°C), to control the degree of substitution and minimize Wurtz-type coupling side reactions. Alternatively, the controlled reaction of t-Bu₃SiLi with SiCl₄ can be employed. Purification involves vacuum distillation or sublimation. The bulky tert-butyl groups provide significant kinetic stabilization, making t-Bu₃SiCl less reactive towards nucleophiles than t-BuSiCl₃ or alkylchlorosilanes, though it remains moisture-sensitive and requires inert atmosphere handling. Its stability makes it crucial for the metathesis route to the disilane [1] [2] [5].3 t-BuLi + SiCl₄ → t-Bu₃SiCl + 3 LiCl
(Requires careful stepwise addition)
Protecting Group Strategies: While the tert-butyl group itself provides steric protection, the synthesis of more complex disilane derivatives or oligomers might necessitate orthogonal protecting groups for specific Si-H or Si-Cl functionalities present in precursors. Groups like the 2-naphthylmethyl (Nap) ether, known for stability under various conditions and clean removal by oxidation (e.g., DDQ or CAN) without affecting Si-Si bonds or tert-butyl groups, could be conceptually adapted from carbohydrate and lipid chemistry [2] [4]. For example, a silane precursor protected with a NapOCH₂- group on silicon could allow selective deprotection and further functionalization after Si-Si bond formation. The trimethylsilyl (TMS) group is another common transient protector for Si-H groups during synthesis.
Table 2: Key Precursors for Hexa-tert-butyldisilane Synthesis
Precursor | Chemical Formula | Synthesis Route | Key Properties | Role in Disilane Synthesis |
---|---|---|---|---|
tert-Butyltrichlorosilane | t-BuSiCl₃ | Grignard (t-BuMgCl + SiCl₄) | Highly moisture sensitive, volatile liquid; bp ~140-145°C. | Starting material for direct reductive coupling. |
Tris(tert-butyl)chlorosilane | (t-Bu)₃SiCl | Organolithium (3 t-BuLi + SiCl₄, stepwise) | Moisture sensitive but kinetically stabilized solid; mp ~250-255°C (sublimes). | Electrophile in metathesis route; Reduction gives t-Bu₃SiH (precursor to t-Bu₃SiLi). |
Lithium tris(tert-butyl)silane | (t-Bu)₃SiLi | Reduction of (t-Bu)₃SiCl with Li metal | Extremely air/moisture sensitive, strong nucleophile/base; typically used in situ. | Nucleophile in metathesis route. |
The extreme steric bulk and hydrocarbon-like nature of hexa-tert-butyldisilane necessitate specific analytical and purification techniques:
Infrared (IR) Spectroscopy: IR spectroscopy primarily confirms the absence of functional groups like Si-H (absence of stretches ~2100-2200 cm⁻¹) or Si-Cl (absence of stretches ~400-600 cm⁻¹), indicating complete reduction and substitution. Strong C-H stretches (alkyl, ~2900-2970 cm⁻¹) dominate the spectrum [1].
Purification: Due to its high molecular weight, non-polar nature, and sublimation tendency, purification relies heavily on sublimation or crystallization rather than distillation. Sublimation under high vacuum (e.g., 10⁻³ - 10⁻⁵ Torr) at temperatures between 120-160°C is the most common and effective method, yielding pure crystalline material. Recrystallization from high-boiling, non-polar solvents like hexanes, heptane, or toluene at low temperatures can also be employed but is often less efficient due to moderate solubility. Chromatography is generally unsuitable due to the compound's high molecular weight and strong interaction with silica gel, leading to decomposition or poor recovery. Rigorous exclusion of oxygen during purification and storage is essential to prevent potential siloxane bridge formation.
Hexa-tert-butyldisilane serves primarily as a precursor or model compound rather than a direct functional material:
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